

Spectroscopic data (NMR, IR, MS) of 5-Bromopyridine-3-carbohydrazide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Bromopyridine-3-carbohydrazide**

Cat. No.: **B056094**

[Get Quote](#)

An In-Depth Technical Guide to the Spectroscopic Characterization of **5-Bromopyridine-3-carbohydrazide**

This guide provides a comprehensive analysis of the spectroscopic data for **5-Bromopyridine-3-carbohydrazide**, a pivotal intermediate in the fields of medicinal chemistry and materials science.^[1] Its unique structure, featuring a brominated pyridine ring and a reactive carbohydrazide moiety, makes it a valuable building block for synthesizing complex organic molecules with diverse biological activities.^[1] Accurate structural elucidation and purity confirmation are paramount for its application in research and development. This document serves as a technical resource for researchers, scientists, and drug development professionals, detailing the principles, protocols, and interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Molecular Structure and Spectroscopic Implications

5-Bromopyridine-3-carbohydrazide ($C_6H_6BrN_3O$, M.W. 216.04 g/mol) possesses a distinct set of functional groups that give rise to a characteristic spectroscopic fingerprint.^{[2][3]} Understanding this structure is the first step in predicting and interpreting its spectral data.

Caption: Chemical structure of **5-Bromopyridine-3-carbohydrazide**.

The key structural features for spectroscopic analysis are:

- Aromatic Pyridine Ring: Gives rise to signals in the aromatic region of NMR spectra and characteristic C=C/C=N stretching vibrations in IR.
- Hydrazide Group (-CONHNH₂): Contains a carbonyl (C=O) group and exchangeable N-H protons, which are readily identifiable in IR and ¹H NMR, respectively.
- Bromo Substituent: The bromine atom's strong electronegativity and unique isotopic distribution are key identifiers in ¹³C NMR and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For **5-Bromopyridine-3-carbohydrazide**, both ¹H and ¹³C NMR are essential for unambiguous characterization.

Expertise & Experience: The Rationale Behind Experimental Choices

The choice of solvent is critical for NMR analysis. Deuterated dimethyl sulfoxide (DMSO-d₆) is the preferred solvent for this compound. Its high polarity effectively dissolves the carbohydrazide, and its ability to form hydrogen bonds slows down the exchange rate of the N-H protons of the hydrazide group, often allowing them to be observed as distinct, albeit sometimes broad, signals.^{[4][5]} In contrast, solvents like CDCl₃ might not fully dissolve the compound, and protic solvents like D₂O would cause the N-H signals to disappear due to rapid proton exchange, which is a useful confirmatory experiment.

Experimental Protocol: NMR Data Acquisition

- Sample Preparation: Dissolve approximately 5-10 mg of **5-Bromopyridine-3-carbohydrazide** in 0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube.
- Shimming: Homogenize the magnetic field by shimming the spectrometer on the deuterated solvent signal.
- ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. A spectral width of 0-12 ppm is typically sufficient.

- ^{13}C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A spectral width of 0-180 ppm is required to capture all carbon signals, including the downfield carbonyl carbon.

^1H NMR Data Interpretation

The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms.

Proton Assignment	Expected Chemical Shift (δ , ppm)	Multiplicity	Expected Coupling Constant (J, Hz)	Integration
H-2	8.8 - 9.0	Doublet (d)	~2.0	1H
H-6	8.6 - 8.8	Doublet (d)	~2.0	1H
H-4	8.2 - 8.4	Triplet (t) or dd	~2.0	1H
-CONH-	10.0 - 10.5	Broad Singlet (br s)	-	1H
-NHNH ₂	4.5 - 5.0	Broad Singlet (br s)	-	2H

- Aromatic Protons: The protons on the pyridine ring (H-2, H-4, H-6) appear far downfield due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom. Their specific splitting pattern (multiplicity) confirms their relative positions.
- Hydrazide Protons: The -NH and -NH₂ protons are exchangeable and appear as broad singlets. Their chemical shifts are highly dependent on concentration and temperature. A D₂O shake experiment would confirm their assignment by causing these peaks to disappear.

^{13}C NMR Data Interpretation

The ^{13}C NMR spectrum reveals the number of unique carbon environments.

Carbon Assignment	Expected Chemical Shift (δ , ppm)
C=O (Carbonyl)	163 - 166
C-2	150 - 153
C-6	147 - 150
C-4	138 - 141
C-3	130 - 133
C-5	118 - 121

- Carbonyl Carbon: The C=O carbon of the amide is the most deshielded, appearing significantly downfield.[\[5\]](#)
- Pyridine Carbons: The chemical shifts of the ring carbons are influenced by the nitrogen atom and the bromine substituent. C-5, being directly attached to the bromine, is observed further upfield than might be expected for an aromatic carbon due to the heavy atom effect.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: KBr Pellet Method

- Preparation: Thoroughly grind 1-2 mg of **5-Bromopyridine-3-carbohydrazide** with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.
- Pressing: Transfer the fine powder to a pellet press and apply several tons of pressure to form a transparent or translucent disc.

- Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

IR Data Interpretation

The IR spectrum provides clear evidence for the key functional groups.

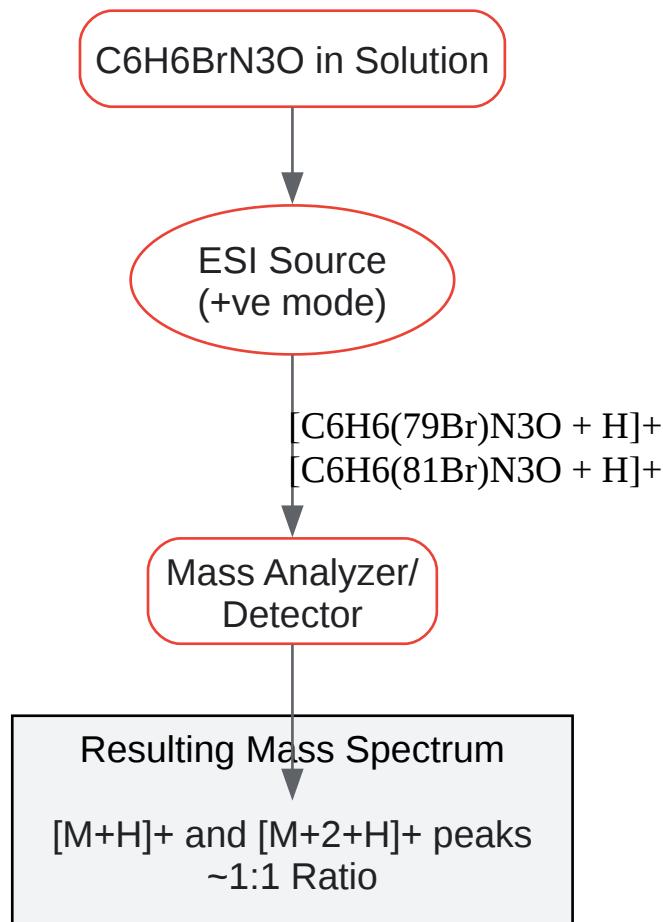
Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Intensity	Significance
N-H Stretch	3200 - 3400	Strong, Broad	Confirms -NH and -NH ₂ groups of the hydrazide.[5]
Aromatic C-H Stretch	3000 - 3100	Medium	Indicates the pyridine ring C-H bonds.
C=O Stretch (Amide I)	1650 - 1680	Strong, Sharp	Definitive evidence of the carbonyl group.[5] [6]
N-H Bend (Amide II)	1580 - 1620	Medium-Strong	Coupled with Amide I, confirms the amide linkage.
C=N, C=C Stretch	1400 - 1600	Medium-Strong	Aromatic ring vibrations.
C-Br Stretch	600 - 700	Medium	Located in the fingerprint region.

The presence of strong, sharp peaks for the C=O stretch and broad absorptions for the N-H stretches provides a quick and reliable confirmation of the carbohydrazide structure.

Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition

Mass spectrometry provides the exact molecular weight and crucial information about the elemental composition of a molecule.

Expertise & Experience: Selecting the Right Ionization

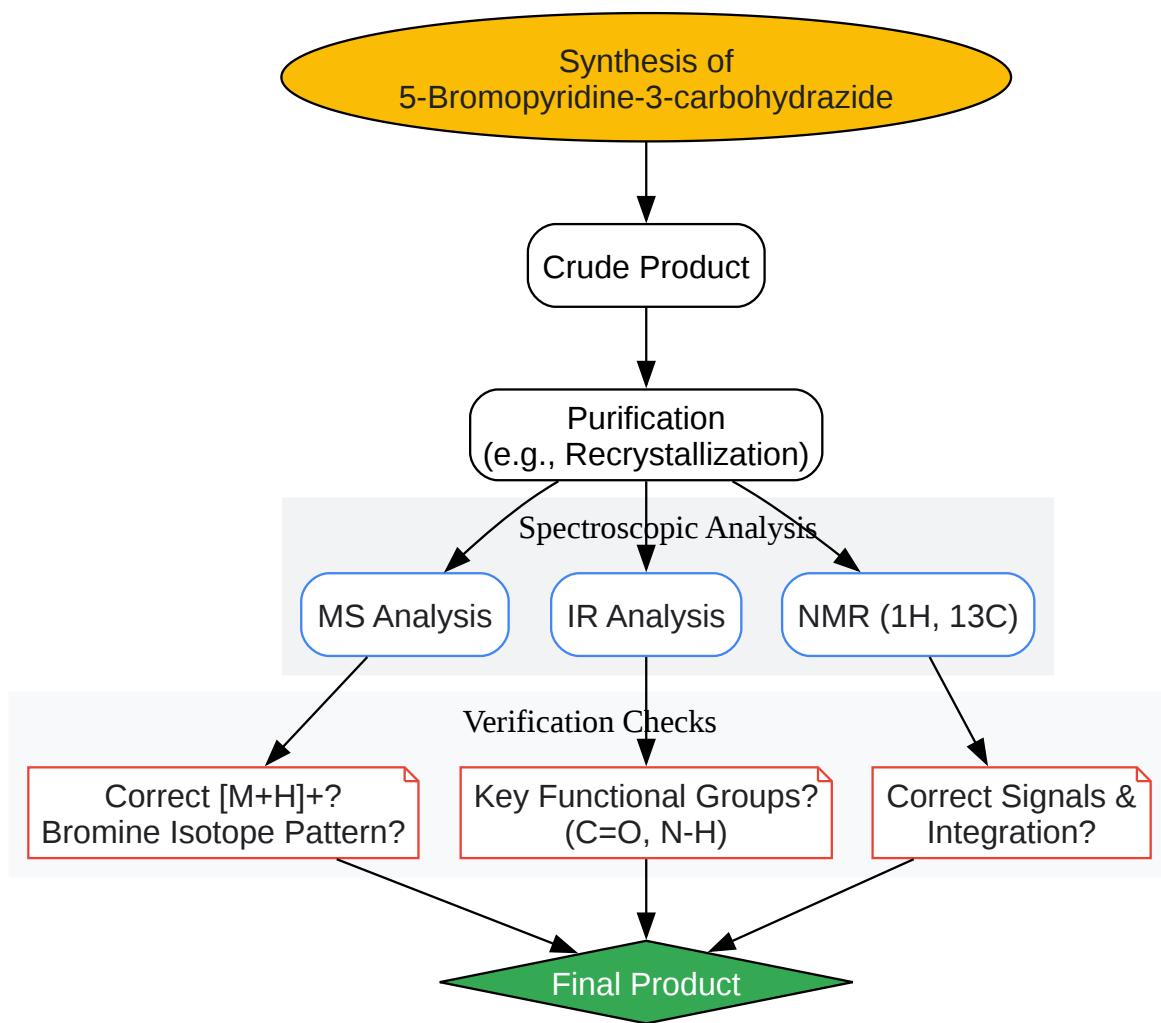

For a polar molecule like **5-Bromopyridine-3-carbohydrazide**, Electrospray Ionization (ESI) is the ideal technique.^[5] It is a soft ionization method that typically generates the protonated molecular ion $[M+H]^+$ with minimal fragmentation, making it easy to determine the molecular weight.

Experimental Protocol: ESI-MS

- Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 μ L/min).
- Data Acquisition: Acquire the mass spectrum in positive ion mode.

MS Data Interpretation

- Molecular Ion: The calculated monoisotopic mass of $C_6H_6^{79}BrN_3O$ is 214.97. The expected primary peak in the ESI-MS spectrum would be the protonated molecule, $[M+H]^+$, at m/z 215.98.
- The Bromine Isotope Pattern: The most telling feature in the mass spectrum is the isotopic signature of bromine. Bromine exists naturally as two stable isotopes, ^{79}Br (~50.7%) and ^{81}Br (~49.3%), in a nearly 1:1 ratio. This results in a pair of peaks for any bromine-containing ion:
 - An $[M+H]^+$ peak corresponding to the ^{79}Br isotope.
 - An $[M+2+H]^+$ peak of almost equal intensity, corresponding to the ^{81}Br isotope. The observation of this characteristic "doublet" of peaks separated by 2 m/z units is unequivocal proof of the presence of a single bromine atom in the molecule.^[5]



[Click to download full resolution via product page](#)

Caption: Workflow illustrating the detection of the characteristic bromine isotope pattern in ESI-MS.

Integrated Analytical Workflow for Quality Assurance

The synthesis of **5-Bromopyridine-3-carbohydrazide**, often prepared from methyl 5-bromonicotinate and hydrazine hydrate, requires rigorous analytical oversight to ensure the final product's identity and purity.^[1] A multi-technique approach is the industry standard for quality control.

[Click to download full resolution via product page](#)

Caption: Integrated workflow for synthesis and spectroscopic quality control.

Conclusion

The structural confirmation of **5-Bromopyridine-3-carbohydrazide** is achieved through a synergistic application of modern spectroscopic techniques. ¹H and ¹³C NMR provide a detailed atomic map of the molecule's framework. IR spectroscopy rapidly confirms the presence of essential functional groups, particularly the carbohydrazide moiety. Finally, mass spectrometry validates the molecular weight and provides definitive evidence of the bromine atom through its

unique isotopic signature. Together, these methods form a robust analytical package that ensures the identity, purity, and structural integrity of this vital chemical intermediate, enabling its confident use in advanced research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Bromopyridine-3-carbohydrazide | Chemical Properties, Uses, Safety Data & Supplier in China [pipzine-chem.com]
- 2. 5-BROMOPYRIDINE-3-CARBOHYDRAZIDE | 112193-41-6 [chemicalbook.com]
- 3. 5-BROMOPYRIDINE-3-CARBOHYDRAZIDE | CAS 112193-41-6 [matrix-fine-chemicals.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic data (NMR, IR, MS) of 5-Bromopyridine-3-carbohydrazide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b056094#spectroscopic-data-nmr-ir-ms-of-5-bromopyridine-3-carbohydrazide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com